(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is an organic compound with the molecular formula C13H15BrO2 It is a member of the cyclohexyl phenyl methanones class and is characterized by the presence of a bromine atom, a hydroxyl group, and a cyclohexyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone can be synthesized through the reaction of cyclohexanecarbonyl chloride with m-bromophenol in the presence of aluminum chloride. The reaction is typically carried out without a solvent at a temperature of 120°C for 1-2 hours, yielding the product in 57-64% yield . Another method involves the Fries rearrangement of m-bromophenyl cyclohexanecarboxylate with aluminum chloride at 100°C for 1 hour, achieving a yield of 71% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of aluminum chloride as a catalyst and the high-temperature conditions are typical of industrial organic synthesis processes.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 4-Bromo-2-methoxyphenol
- 4-Bromo-2-(hydroxymethyl)phenol
Uniqueness
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is unique due to the presence of a cyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can lead to unique reactivity and applications.
Properties
CAS No. |
81066-16-2 |
---|---|
Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
(4-bromo-2-hydroxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H15BrO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
InChI Key |
LOEXZFSLAOGCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.